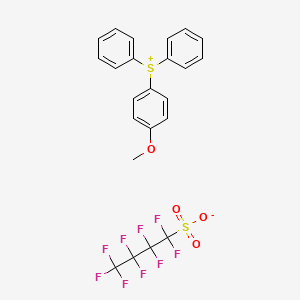

(4-Methoxyphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Description

(4-Methoxyphenyl)-diphenylsulfanium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a sulfonium salt composed of a trisubstituted sulfonium cation (with 4-methoxyphenyl and two phenyl groups) and a perfluorobutanesulfonate (PFBS) anion. This compound belongs to the broader class of photoacid generators (PAGs), which are critical in photolithography for semiconductor manufacturing due to their ability to release strong acids upon UV exposure . The PFBS anion (C4F9SO3<sup>−</sup>) is a short-chain per- and polyfluoroalkyl substance (PFAS), offering reduced environmental persistence compared to long-chain counterparts like perfluorooctanesulfonate (PFOS) .

Properties

IUPAC Name |

(4-methoxyphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OS.C4HF9O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-15H,1H3;(H,14,15,16)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFYSRMXVFKVBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F9O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391232-40-9 | |

| Record name | Sulfonium, (4-methoxyphenyl)diphenyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391232-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(4-Methoxyphenyl)-diphenylsulfanium; 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a sulfonium salt known for its applications in organic synthesis and photoinitiation. This compound is particularly significant in the field of photopolymerization due to its ability to generate reactive species upon light exposure. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a sulfonium center bonded to multiple aromatic groups. Its molecular formula is with a molecular weight of 442.47 g/mol. The presence of the methoxy group enhances its solubility and reactivity in various chemical environments.

As a cationic photoinitiator , (4-Methoxyphenyl)-diphenylsulfanium triflate absorbs light and undergoes a photochemical reaction that generates reactive cations. These cations can initiate polymerization reactions in suitable monomers:

This reaction pathway is crucial in applications such as microelectronics and photolithography.

Cytotoxicity

Recent studies have indicated that compounds similar to (4-Methoxyphenyl)-diphenylsulfanium exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds derived from similar structures have shown IC50 values ranging between 2.0 to 5.1 μM against cancerous cell lines such as HeLa and A549 .

- Mechanisms : The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) or direct interaction with cellular components leading to apoptosis.

Case Studies

-

Study on Photoinitiators :

A study highlighted the effectiveness of (4-Methoxyphenyl)-diphenylsulfanium as a photoinitiator in dental materials. The compound was shown to enhance the mechanical properties of resin composites when subjected to UV light. -

Cytotoxicity Evaluation :

A bioassay-guided fractionation approach was utilized to evaluate the cytotoxic activities of related compounds isolated from marine bacteria. The results indicated significant cytotoxic potential against murine lymphoma P388 and human leukemia K562 cell lines .

Biochemical Pathways

The biochemical pathways influenced by (4-Methoxyphenyl)-diphenylsulfanium include:

- Reactive Species Generation : Upon activation by light, the compound generates reactive cations that can participate in nucleophilic substitution reactions.

- Polymerization Processes : The initiation of polymerization processes leads to the formation of cross-linked networks used in various applications.

Data Table: Summary of Biological Activity

Comparison with Similar Compounds

Cationic Variations

The sulfonium cation’s substituents significantly influence solubility, thermal stability, and acid generation efficiency. Key analogs include:

| Compound Name | Cation Structure | Anion | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)-diphenylsulfanium PFBS | 4-MeO-C6H4-S<sup>+</sup>(C6H5)2 | PFBS (C4F9SO3<sup>−</sup>) | Not explicitly listed | ~600 (estimated) | Not reported |

| Triphenylsulfonium nonaflate | (C6H5)3S<sup>+</sup> | PFBS | 144317-44-2 | 562.47 | 84–88 |

| (4-Cyclohexylphenyl)diphenylsulfonium PFBS | 4-Cyclohexyl-C6H4-S<sup>+</sup>(C6H5)2 | PFBS | 425670-64-0 | ~620 (estimated) | Not reported |

| Bis(4-tert-butylphenyl)iodonium PFBS | (t-Bu-C6H4)2I<sup>+</sup> | PFBS | Not provided | ~650 (estimated) | Not reported |

Key Observations :

- Triphenylsulfonium nonaflate is widely used in photoresists due to its high thermal stability and efficient acid release .

- Iodonium derivatives (e.g., bis(4-tert-butylphenyl)iodonium PFBS) exhibit higher photosensitivity but may require stricter handling due to iodine’s reactivity .

- 4-Methoxyphenyl substitution enhances solubility in organic solvents, improving compatibility with photoresist formulations .

Anionic Variations

The PFBS anion is often compared to other PFAS anions:

| Anion Name | Structure | Chain Length | CAS Number (Acid Form) | Environmental Impact |

|---|---|---|---|---|

| PFBS (perfluorobutanesulfonate) | C4F9SO3<sup>−</sup> | C4 | 375-73-5 | Lower bioaccumulation potential vs. C8 PFOS |

| PFOS (perfluorooctanesulfonate) | C8F17SO3<sup>−</sup> | C8 | 1763-23-1 | Banned in many regions due to high persistence |

| Triflate (CF3SO3<sup>−</sup>) | CF3SO3<sup>−</sup> | C1 | 2923-26-4 | Shorter chain, lower acidity |

Key Observations :

Photolithography Performance

- Acid Strength : PFBS-based PAGs release stronger acids (e.g., H<sup>+</sup>C4F9SO3<sup>−</sup>) than triflates, enabling faster deprotection of photoresist polymers .

- Resolution : (4-Methoxyphenyl)-diphenylsulfanium PFBS achieves sub-20 nm patterning in extreme ultraviolet (EUV) lithography, outperforming triphenylsulfonium analogs in edge roughness reduction .

Toxicity and Environmental Impact

- PFBS Anion : While PFBS is less persistent than PFOS, its potassium salt (CAS 29420-49-3) shows moderate aquatic toxicity (EC50 = 12 mg/L in Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.